Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate is a heterocyclic organic compound. It features a benzoxazole core, which is a fused ring system consisting of a benzene ring and an oxazole ring. The compound is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 7-position. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form the benzoxazole ring, followed by esterification with methanol to introduce the carboxylate group. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized benzoxazole products.
Reduction: Reduced benzoxazole derivatives.
Ester Hydrolysis: 2-(Chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylic acid.
Scientific Research Applications
Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The benzoxazole ring may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the chloromethyl and carboxylate groups, leading to different reactivity and applications.
2-(Chloromethyl)benzoxazole: Similar structure but without the carboxylate ester group.
5-Methylbenzoxazole: Similar structure but without the chloromethyl and carboxylate groups.
Uniqueness
Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate is unique due to the combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other benzoxazole derivatives may not be suitable .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6-3-7(11(14)15-2)10-8(4-6)13-9(5-12)16-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULWCYYJSLEOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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